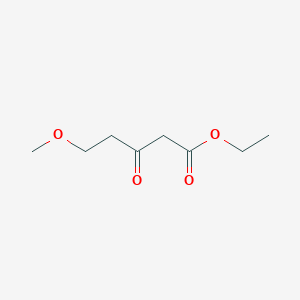

Ethyl 5-methoxy-3-oxopentanoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-methoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTMYNBYBPPREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617774 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104629-86-9 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methoxy-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 5 Methoxy 3 Oxopentanoate

Esterification Strategies from 5-Methoxy-3-oxopentanoic Acid

The direct conversion of 5-methoxy-3-oxopentanoic acid to its corresponding ethyl ester is a primary strategy for the synthesis of Ethyl 5-methoxy-3-oxopentanoate. nih.gov This transformation can be achieved through several established esterification protocols.

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification, commonly referred to as Fischer esterification, represents a classic and straightforward method for producing esters. libretexts.orgpearson.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing this compound, 5-methoxy-3-oxopentanoic acid would be reacted with an excess of ethanol (B145695), which often serves as the solvent, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is typically conducted under reflux conditions to drive the reaction forward. operachem.com According to Le Chatelier's principle, using a large excess of the alcohol or removing the water formed during the reaction can shift the equilibrium towards the formation of the desired ester, thereby increasing the yield. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com A similar approach has been documented for the esterification of propanoic acid with ethanol, demonstrating the general applicability of this method for simple carboxylic acids. researchgate.net

Table 1: Reagents in Acid-Catalyzed Esterification

| Role | Compound Name |

|---|---|

| Carboxylic Acid | 5-Methoxy-3-oxopentanoic acid |

| Alcohol | Ethanol |

| Acid Catalyst | Sulfuric acid or p-Toluenesulfonic acid |

Dehydrative Coupling Methods

Dehydrative coupling methods offer a milder alternative to acid-catalyzed esterification, particularly for substrates that may be sensitive to high temperatures or strong acidic conditions. These methods employ coupling reagents to activate the carboxylic acid, facilitating its reaction with an alcohol at or below room temperature.

A prominent example is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is an "active ester". organic-chemistry.org This species is readily attacked by the alcohol, in this case, ethanol, to furnish the ester, this compound, and the byproduct, dicyclohexylurea (DCU). organic-chemistry.orglibretexts.org The addition of DMAP significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts. organic-chemistry.orgorganic-chemistry.org

Other coupling reagents can also be employed for this purpose. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble alternative to DCC, which simplifies the purification process as the urea (B33335) byproduct can be removed by aqueous workup. chemspider.com More advanced reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have also been developed for esterification under mild conditions, offering high yields and chemoselectivity. tcichemicals.com

Table 2: Common Dehydrative Coupling Reagents for Esterification

| Reagent | Abbreviation | Role |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Reagent |

| 4-Dimethylaminopyridine | DMAP | Catalyst |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Reagent |

| 2-Methyl-6-nitrobenzoic anhydride | MNBA | Coupling Reagent |

Condensation and Carbonyl Chemistry Routes

The carbon framework of this compound can be constructed through various carbon-carbon bond-forming reactions that are central to organic synthesis. These routes typically involve the condensation of smaller precursor molecules.

Claisen Condensation and Related Processes

The Claisen condensation is a fundamental reaction for the formation of β-keto esters. It involves the reaction of two equivalents of an ester in the presence of a strong base to form a new carbon-carbon bond. The product of a Claisen condensation is a β-keto ester. organic-chemistry.org

For the synthesis of this compound, a "crossed" Claisen condensation would be employed. This involves the reaction between two different esters. A plausible route would be the reaction of ethyl acetate (B1210297) with a methyl ester of a methoxy-containing carboxylic acid, such as methyl 3-methoxypropanoate, in the presence of a strong base like sodium ethoxide. In this reaction, the base deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-methoxypropanoate. The subsequent loss of a methoxide (B1231860) leaving group from the tetrahedral intermediate yields the target β-keto ester, this compound. It is crucial that the base used corresponds to the alcohol portion of the enolizable ester to avoid transesterification side reactions.

Knoevenagel Condensation Variants

The Knoevenagel condensation is another versatile carbon-carbon bond-forming reaction, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgthermofisher.com While the direct product is often an α,β-unsaturated compound, variations of this reaction can be adapted to synthesize β-keto esters.

One such approach is a tandem Knoevenagel condensation-reduction reaction. acs.org In a hypothetical application for the synthesis of a related structure, an aldehyde could be reacted with a β-keto ester like ethyl acetoacetate (B1235776) in the presence of a catalyst that promotes both the condensation and a subsequent reduction of the newly formed double bond. acs.org

Alternatively, a Knoevenagel-type reaction followed by further chemical transformations could yield the desired product. For instance, the condensation of an appropriate aldehyde with a malonic ester derivative, followed by decarboxylation and other functional group manipulations, could be a potential, albeit multi-step, route. The reaction between benzaldehyde (B42025) and ethyl acetoacetate is a well-documented example of a Knoevenagel condensation involving a β-keto ester. thermofisher.comresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches

In recent years, chemoenzymatic and biocatalytic methods have gained prominence as green and highly selective alternatives to traditional chemical synthesis. Lipases are particularly versatile enzymes for ester synthesis and modification. mdpi.com

The synthesis of β-keto esters can be achieved through lipase-catalyzed transesterification. google.comrsc.org This method involves reacting an existing β-keto ester with an alcohol in the presence of a lipase (B570770). For the synthesis of this compound, one could envision the transesterification of a different alkyl 5-methoxy-3-oxopentanoate, such as the methyl or tert-butyl ester, with ethanol.

Candida antarctica lipase B (CALB), often immobilized on a solid support, is a commonly used and highly efficient catalyst for such transformations. google.comrsc.org The reaction is typically carried out under mild and often solvent-free conditions. google.com An immobilized lipase allows for easy recovery and recycling of the catalyst, adding to the sustainability of the process. rsc.org Lipase-catalyzed methods are known for their high chemoselectivity and can also be used to achieve kinetic resolution of racemic alcohols, leading to optically active β-keto esters. google.comnih.gov The optimization of reaction parameters such as temperature, enzyme dosage, and substrate concentration can lead to very high esterification efficiencies. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| 5-Methoxy-3-oxopentanoic acid | Precursor (Carboxylic Acid) |

| Ethanol | Reagent (Alcohol) |

| Sulfuric acid | Catalyst |

| p-Toluenesulfonic acid | Catalyst |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Reagent |

| 4-Dimethylaminopyridine (DMAP) | Catalyst |

| Dicyclohexylurea (DCU) | Byproduct |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling Reagent |

| 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Coupling Reagent |

| Ethyl acetate | Reagent (Ester) |

| Methyl 3-methoxypropanoate | Reagent (Ester) |

| Sodium ethoxide | Base |

| Ethyl acetoacetate | Reagent (β-keto ester) |

| Benzaldehyde | Reagent (Aldehyde) |

| Candida antarctica lipase B (CALB) | Biocatalyst |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions are powerful tools in modern organic synthesis, enabling the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates. This approach is particularly effective for the construction of complex molecules from simple precursors.

A novel and efficient one-pot synthesis of γ,δ-unsaturated β-ketoesters has been developed through the thermal cascade reactions of diazodicarbonyl compounds and enol ethers. rsc.org This methodology, which proceeds without a catalyst, involves a sequential Wolff rearrangement of an α-diazo-β-ketoester, followed by the trapping of the resulting ketene (B1206846) intermediate with an enol ether. rsc.org

This strategy can be hypothetically extended to the synthesis of a precursor to this compound. The proposed reaction would involve the thermal decomposition of an appropriate α-diazo-β-ketoester to generate a carbene intermediate. This carbene would then undergo a Wolff rearrangement to form a ketene. The subsequent nucleophilic attack by a methoxy-substituted enol ether onto the ketene would yield the desired pentanoate backbone.

Hypothetical Reaction Scheme:

A plausible starting material would be ethyl 2-diazo-3-oxobutanoate. Upon heating, this compound would lose nitrogen gas to form a carbene, which would then rearrange to a vinylketene. The reaction with methyl vinyl ether would then lead to the formation of a γ,δ-unsaturated β-ketoester. Subsequent reduction of the double bond would yield the target compound, this compound.

Table 1: Hypothetical Thermal Cascade Reaction for a Precursor of this compound

| Reactant 1 | Reactant 2 | Proposed Product (after cascade) | Final Product (after reduction) | Key Reaction Steps |

| Ethyl 2-diazo-3-oxobutanoate | Methyl vinyl ether | Ethyl 5-methoxy-3-oxopent-4-enoate | This compound | 1. Thermal N2 extrusion2. Wolff Rearrangement3. [2+2] cycloaddition4. Ring opening |

This table represents a hypothetical application of the methodology described in the literature for the synthesis of a precursor to the target compound.

The research findings indicate that this type of cascade reaction typically produces γ,δ-unsaturated β-ketoesters with trans-stereochemistry. rsc.org The reaction conditions, such as temperature and solvent, would need to be optimized for the specific substrates to maximize the yield of the desired product.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to devise a plausible synthetic route.

A hypothetical three-component reaction could be designed to assemble the C5-backbone of this compound. Such a reaction might involve an ethyl ester of a β-keto acid, an aldehyde, and a methoxy-containing nucleophile.

Hypothetical Three-Component Reaction Scheme:

A plausible MCR could involve the reaction of ethyl acetoacetate, formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), and methanol (B129727) in the presence of a suitable catalyst. The reaction would proceed through an initial Knoevenagel condensation of ethyl acetoacetate with formaldehyde, followed by a Michael-type addition of methanol to the resulting α,β-unsaturated intermediate.

Table 2: Hypothetical Multi-Component Reaction for this compound

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Proposed Product |

| Ethyl acetoacetate | Formaldehyde | Methanol | Acid or Base Catalyst | This compound |

This table illustrates a conceptual multi-component strategy for the synthesis of the target compound based on established MCR principles.

The feasibility of this reaction would depend on controlling the chemoselectivity and preventing side reactions, such as the self-condensation of ethyl acetoacetate or the polymerization of formaldehyde. The choice of catalyst would be crucial in directing the reaction towards the desired product. Both acid and base catalysis could potentially promote the desired transformations, and screening of various catalysts and reaction conditions would be necessary for optimization.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 Methoxy 3 Oxopentanoate

Nucleophilic Addition and Substitution Pathways

The presence of two electrophilic carbonyl carbons and acidic α-protons makes Ethyl 5-methoxy-3-oxopentanoate susceptible to a variety of nucleophilic attacks. These reactions can proceed through direct addition to a carbonyl group or, more commonly, through the formation of a highly reactive enolate intermediate.

Carbanion Chemistry and Enolate Reactivity

The carbon atoms situated between the ketone and ester carbonyls (the α-position) of this compound are significantly acidic (pKa ≈ 11 in related systems). beilstein-journals.org This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, a carbanion known as an enolate, through resonance. The negative charge is delocalized over the two oxygen atoms and the α-carbon, making the enolate a stable yet potent nucleophile. beilstein-journals.org

Formation of the enolate is typically achieved by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), or a sterically hindered alkoxide like sodium ethoxide. libretexts.orglibretexts.org The use of a strong base like LDA ensures essentially complete and irreversible deprotonation, preventing side reactions associated with equilibrium concentrations of the starting material. youtube.com

Once formed, the enolate acts as a soft nucleophile, primarily reacting at the α-carbon. beilstein-journals.org A key application of this reactivity is in C-C bond formation through SN2 alkylation reactions with alkyl halides. libretexts.orgopenstax.org This reaction is most efficient with primary or methyl halides, as secondary and tertiary halides tend to favor elimination pathways. openstax.org This process is analogous to the well-established acetoacetic ester synthesis. libretexts.org

Table 1: Representative Enolate Alkylation of this compound

| Base | Alkylating Agent (R-X) | Product | Reaction Type |

|---|---|---|---|

| Sodium ethoxide (NaOEt) | Methyl iodide (CH₃I) | Ethyl 2-acetyl-3-methoxypropanoate | C-Alkylation |

| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | Ethyl 2-acetyl-4-phenyl-3-methoxybutanoate | C-Alkylation |

| Sodium ethoxide (NaOEt) | Allyl chloride (CH₂=CHCH₂Cl) | Ethyl 2-acetyl-5-hexenoate-3-methoxy | C-Alkylation |

Reaction with Heteroatom Nucleophiles

The electrophilic carbonyl carbons of this compound are prime targets for heteroatom nucleophiles such as amines and hydrazines. The reaction with hydrazine (B178648) or its derivatives is a classic and efficient method for synthesizing substituted pyrazole (B372694) heterocycles, a process known as the Knorr pyrazole synthesis. youtube.com

The mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on one of the carbonyl groups (typically the more reactive ketone), followed by a cyclocondensation reaction. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl (the ester). Subsequent dehydration leads to the formation of a stable, aromatic pyrazole ring. youtube.comnih.gov The regioselectivity of the reaction can be influenced by the substitution pattern on the hydrazine and the reaction conditions. nih.gov

Table 2: Cyclocondensation with Hydrazine Derivatives

| Reactant | Solvent | Conditions | Product |

|---|---|---|---|

| Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | Ethanol (B145695) | Room Temperature | Ethyl 3-(2-methoxyethyl)-1H-pyrazole-4-carboxylate |

| Phenylhydrazine (B124118) (PhNHNH₂) | Acetic Acid | Reflux | Ethyl 3-(2-methoxyethyl)-1-phenyl-1H-pyrazole-4-carboxylate |

Oxidation and Reduction Processes

The two distinct carbonyl functionalities in this compound allow for selective oxidation and reduction reactions, enabling access to a range of valuable synthetic intermediates.

Selective Reduction of Carbonyl Moieties

The selective reduction of either the ketone or the ester group is a common challenge in molecules containing multiple carbonyls. Chemoselective reduction of the ketone in the presence of the ester can be achieved using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this transformation. youtube.com It is a less reactive reducing agent than lithium aluminum hydride (LiAlH₄) and selectively reduces aldehydes and ketones while leaving esters largely unaffected, especially at low temperatures and in protic solvents like methanol (B129727) or ethanol. youtube.com The reaction proceeds via nucleophilic attack of a hydride ion on the ketone carbonyl, followed by protonation of the resulting alkoxide during workup to yield the secondary alcohol, Ethyl 3-hydroxy-5-methoxypentanoate.

Conversely, a more powerful reducing agent like LiAlH₄ would typically reduce both the ketone and the ester functionalities to the corresponding diol, 5-methoxy-1,3-pentanediol.

Table 3: Selective Reduction of this compound

| Reducing Agent | Solvent | Primary Product | Selectivity |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (MeOH) | Ethyl 3-hydroxy-5-methoxypentanoate | Ketone over Ester |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether / THF | 5-methoxy-1,3-pentanediol | Non-selective; reduces both ketone and ester |

Controlled Oxidation to Carboxylic Acid Derivatives

While oxidative cleavage of the molecule is possible under harsh conditions, a more controlled and synthetically useful oxidation occurs at the α-carbon. The α-hydroxylation of β-keto esters is a well-established transformation that yields valuable α-hydroxy-β-keto ester motifs, which are precursors to many biologically active molecules. researchgate.net

This oxidation can be achieved through various methods. One approach involves the formation of the enolate followed by reaction with an electrophilic oxygen source, such as a (camphorsulfonyl)oxaziridine, which delivers an oxygen atom to the nucleophilic α-carbon. organic-chemistry.org Other methods utilize transition metal catalysts in the presence of an oxidant like molecular oxygen or a peroxide. researchgate.net These reactions must be carefully controlled to prevent over-oxidation or side reactions. The product of this reaction is Ethyl 2-hydroxy-5-methoxy-3-oxopentanoate.

Table 4: Controlled α-Oxidation of this compound

| Reagent System | Reaction Type | Product |

|---|---|---|

| 1. NaH; 2. (Camphorsulfonyl)oxaziridine | Enolate hydroxylation | Ethyl 2-hydroxy-5-methoxy-3-oxopentanoate |

| MoO₂(acac)₂, O₂ | Enolate oxidation | Ethyl 2-hydroxy-5-methoxy-3-oxopentanoate |

Cyclization and Annulation Mechanisms

The 1,3-dicarbonyl arrangement in this compound makes it an ideal substrate for cyclization and annulation reactions to form five- or six-membered rings. These transformations are fundamental in heterocyclic and carbocyclic synthesis.

The most prominent example is the aforementioned Knorr pyrazole synthesis with hydrazines, which is a type of (3+2) cyclocondensation, where the β-keto ester provides a three-carbon fragment and the hydrazine provides a two-atom fragment. nih.govnih.gov The mechanism, as detailed in section 3.1.2, is a robust and high-yielding pathway to functionalized pyrazoles.

Beyond simple pyrazole formation, this compound can participate in multicomponent reactions to build more complex fused heterocyclic systems. For instance, in the presence of an aldehyde, hydrazine, and a suitable catalyst, it can lead to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov The mechanism for such a reaction is more complex, often involving the initial formation of a pyrazolone (B3327878) from the keto ester and hydrazine, which then acts as a nucleophile in a subsequent cascade involving a Knoevenagel condensation and Michael addition with the other components. nih.gov These multicomponent strategies offer a high degree of molecular complexity from simple starting materials in a single synthetic operation.

Table 5: Cyclization Reactions

| Reactants | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Hydrazine hydrate | Cyclocondensation (Knorr) | Pyrazole |

| Phenylhydrazine | Cyclocondensation (Knorr) | N-Phenylpyrazole |

| Hydrazine, Benzaldehyde (B42025), Malononitrile | Multicomponent Reaction | Pyrano[2,3-c]pyrazole derivative |

Cyclocondensation for Heterocyclic Ring Formation

Cyclocondensation reactions are fundamental in organic synthesis for constructing cyclic molecules from acyclic precursors. This compound, with its 1,3-dicarbonyl-like functionality, is an excellent substrate for these transformations, leading to a variety of heterocyclic rings. A prominent example is its use in multicomponent reactions (MCRs) to synthesize pyranopyrazoles, which are scaffolds of significant interest. nih.govresearchgate.net

The general mechanism for the formation of a pyranopyrazole ring system often involves a one-pot, four-component reaction. nih.govresearchgate.net While specific studies detailing the mechanism exclusively with this compound are not prevalent, the well-established pathway for analogous β-keto esters like ethyl acetoacetate (B1235776) provides a strong model. The reaction typically combines an aldehyde, malononitrile, a hydrazine derivative, and the β-keto ester. mdpi.combeilstein-journals.org

The process is believed to initiate with two concurrent reaction sequences:

Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile, catalyzed by a base, to form an activated alkene, an arylidene malononitrile.

Pyrazolone Formation: Simultaneously, this compound condenses with hydrazine. The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone at C-3, followed by intramolecular cyclization via attack on the ester carbonyl, eliminating ethanol and water to form a 5-substituted pyrazolone intermediate.

The key carbon-carbon bond-forming step is a Michael-type addition . The enolate of the pyrazolone intermediate, formed under basic conditions, acts as a nucleophile and attacks the electron-deficient double bond of the arylidene malononitrile. nih.gov This is followed by an intramolecular cyclization where the nitrogen or oxygen of the pyrazolone attacks one of the nitrile groups, and subsequent tautomerization and rearrangement lead to the stable, fused pyranopyrazole heterocyclic system. researchgate.netmdpi.com The use of various catalysts, including environmentally benign options like baker's yeast or various nanocatalysts, can facilitate this cascade reaction. nih.govresearchgate.net

Table 1: Components in Four-Component Synthesis of Pyranopyrazoles

| Component Type | Example Reactant | Role in Mechanism |

|---|---|---|

| β-Keto Ester | This compound | Forms the pyrazolone core and part of the pyran ring |

| Aldehyde | Benzaldehyde | Provides the aryl substituent |

| Active Methylene (B1212753) | Malononitrile | Michael acceptor and source of the pyran ring's nitrile group |

| Hydrazine Source | Hydrazine Hydrate | Forms the pyrazole ring with the β-keto ester |

Intramolecular Aldol (B89426) and Michael Additions in Annulation Reactions

Annulation reactions, which build a new ring onto an existing molecule, frequently employ a sequence of Michael addition followed by an intramolecular aldol condensation, a process known as the Robinson annulation. youtube.comlibretexts.org this compound can serve as the Michael donor in such sequences.

The mechanism begins with the deprotonation of the α-carbon (C-4) of this compound by a base to generate an enolate. This enolate then acts as a nucleophile in a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone (the Michael acceptor). youtube.comlibretexts.org This step creates a new carbon-carbon bond and results in a 1,5-dicarbonyl intermediate (or a related structure, given the ester and ether functionalities).

Mechanisms of Pyrazole Derivative Synthesis from Hydrazines

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and robust method in heterocyclic chemistry. This compound, as a 1,3-dicarbonyl equivalent, reacts with hydrazine or its substituted derivatives to form pyrazoles. The regioselectivity of this reaction is a key mechanistic consideration.

The reaction mechanism involves the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-keto ester. Given the structure of this compound, there are two electrophilic carbonyl centers: the C-3 ketone and the C-1 ester. The ketone at C-3 is generally more reactive towards nucleophiles than the ester at C-1.

Therefore, the initial step is the condensation of hydrazine with the C-3 ketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the electrophilic ester carbonyl carbon (C-1). This attack leads to the elimination of an ethanol molecule and the formation of the pyrazolone ring. Subsequent dehydration of the pyrazolone, if possible, or tautomerization leads to the final aromatic pyrazole product. beilstein-journals.orgmdpi.com

The use of substituted hydrazines (e.g., phenylhydrazine or methylhydrazine) can lead to two possible regioisomers, depending on which nitrogen atom initiates the attack and which one becomes part of the final ring bearing the substituent. beilstein-journals.org The outcome is often governed by a combination of electronic and steric factors of both the hydrazine and the β-keto ester. researchgate.netnih.gov

Table 2: Mechanistic Steps in Pyrazole Synthesis from this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Attack | Hydrazine attacks the more reactive C-3 ketone. | Hydrazone intermediate |

| 2. Intramolecular Cyclization | The terminal nitrogen of the hydrazone attacks the C-1 ester carbonyl. | Cyclic tetrahedral intermediate |

| 3. Elimination | Elimination of ethanol from the tetrahedral intermediate. | Pyrazolone ring |

| 4. Tautomerization | The pyrazolone tautomerizes to the more stable aromatic pyrazole. | Substituted Pyrazole |

Rearrangement Reactions and Their Mechanistic Implications

While specific named rearrangement reactions involving this compound are not widely documented, its β-keto ester structure makes it a potential candidate for several classes of molecular rearrangements under specific conditions.

One such possibility is a Favorskii-type rearrangement . Although classically associated with α-halo ketones, related mechanisms can be envisioned. If an appropriate leaving group were installed at the C-4 position, treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate via intramolecular nucleophilic attack of an enolate formed at C-2. Subsequent ring-opening of this strained intermediate by a nucleophile would lead to a rearranged ester product.

Another potential transformation is the Wolff rearrangement , which would first require conversion of the β-keto ester into an α-diazo ketone. wikipedia.org This could be achieved through diazo-transfer reactions. Once the α-diazo ketone is formed, photolysis, thermolysis, or metal catalysis (e.g., with silver oxide) can induce the elimination of dinitrogen gas and a 1,2-rearrangement to form a ketene (B1206846). wikipedia.org This highly reactive ketene intermediate can then be trapped by various nucleophiles like water, alcohols, or amines to yield carboxylic acids or their derivatives. The mechanistic implication is the stereospecific migration of the alkyl or aryl group, which occurs with retention of configuration.

Furthermore, zinc-mediated reactions of β-keto esters have been shown to lead to chain-extension or ring-expansion. organic-chemistry.org The proposed mechanism involves the formation of a zinc enolate, followed by cyclopropanation and subsequent cleavage to yield a product with an additional carbon inserted into the chain. For a cyclic β-keto ester, this results in ring expansion. organic-chemistry.org While this compound is acyclic, it could undergo the analogous chain-extension reaction.

Applications As a Strategic Building Block in Complex Molecule Synthesis

Synthesis of Heterocyclic Frameworks

The 1,3-dicarbonyl motif within Ethyl 5-methoxy-3-oxopentanoate is a classic precursor for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various binucleophiles.

The synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established application of β-keto esters. jmchemsci.com The most common method is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.

In this context, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by a cyclization and dehydration sequence to yield the aromatic pyrazole ring. For instance, the reaction of a β-keto ester with hydrazine typically yields a pyrazolone (B3327878) intermediate, which can be further modified. jmchemsci.comorientjchem.org The specific regioisomer formed depends on the reaction conditions and the substitution pattern of both the β-keto ester and the hydrazine. The reaction of (Z)-methyl 2-(ethoxymethylene)-5-methoxy-3-oxopentanoate with hydrazine monohydrate, for example, produces pyrazole derivatives, showcasing the utility of the core structure in forming this heterocyclic system. This method is highly valuable as pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory properties. nih.gov

The reactivity of the β-keto ester group extends beyond pyrazole synthesis, enabling its use as a precursor for other important heterocyclic systems containing nitrogen and oxygen. The general principle involves a cyclocondensation reaction with a suitable binucleophilic reagent, where the two nucleophilic sites react with the two electrophilic carbons of the 1,3-dicarbonyl system in this compound.

For example, analogous β-keto esters like ethyl 4,4-difluoro-4-phenoxyacetoacetate have been successfully used to synthesize a variety of heterocycles. nih.gov These include:

Pyrimidines: By reacting with amidines or urea (B33335).

Benzodiazepines: Through condensation with o-phenylenediamine. nih.gov

Quinolones: Via reactions with appropriately substituted anilines.

By analogy, this compound can serve as a versatile precursor for a range of densely functionalized heterocyclic compounds, which are significant scaffolds in medicinal chemistry. researchgate.net

The indole (B1671886) moiety is a fundamental structural unit in a vast number of natural products and pharmaceuticals. nih.govchim.it While not a direct one-step precursor, the β-keto ester functionality of this compound makes it a potential intermediate in classical indole syntheses.

One such method is the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β-keto ester to form a hydrazone, which can then undergo cyclization under acidic conditions (similar to the Fischer indole synthesis) to form an indole-2-carboxylate. researchgate.net The methoxy (B1213986) group present in the side chain of this compound could be carried through this synthesis to afford novel indole derivatives.

Furthermore, β-keto esters are key intermediates in the synthesis of indole cores via intramolecular reductive cyclization of α-aryl β-keto esters. oup.com The synthesis and functionalization of methoxy-activated indoles are of significant interest as the methoxy group can enhance and direct the reactivity of the indole nucleus. chim.it

Assembly of Carbocyclic Systems

The enolizable nature of the methylene (B1212753) group situated between the two carbonyls makes this compound an excellent nucleophile in carbon-carbon bond-forming reactions, which is fundamental to the construction of carbocyclic rings.

The Robinson annulation is a powerful and widely used chemical reaction in organic chemistry for the formation of a six-membered ring. masterorganicchemistry.comlibretexts.org The process involves two sequential reactions: a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.orgjuniperpublishers.com

In this sequence, this compound can act as the Michael donor. Under basic conditions, a proton is abstracted from the α-carbon between the two carbonyls to generate a stabilized enolate. This enolate then performs a conjugate addition (Michael reaction) to an α,β-unsaturated ketone, such as methyl vinyl ketone. juniperpublishers.com This initial step creates a new carbon-carbon bond and results in the formation of a 1,5-dicarbonyl intermediate (or a related tri-carbonyl compound in this specific case). libretexts.org The efficiency of this reaction allows for the construction of complex cyclic systems from relatively simple acyclic precursors. libretexts.orglibretexts.org

The 1,5-dicarbonyl compound formed during the initial Michael addition step of the Robinson annulation is the direct precursor to the final cyclohexenone product. masterorganicchemistry.comlibretexts.org Upon further treatment with a base, the intermediate undergoes an intramolecular aldol condensation.

A new enolate is formed at another α-carbon, which then attacks one of the ketone carbonyls within the same molecule to form a six-membered ring. masterorganicchemistry.comyoutube.com The resulting β-hydroxy ketone (the aldol addition product) readily undergoes dehydration upon heating to yield a thermodynamically stable α,β-unsaturated ketone, known as a cyclohexenone. masterorganicchemistry.comlibretexts.org The use of this compound in this sequence would lead to a substituted cyclohexenone ring, incorporating the methoxyethyl and ethoxycarbonyl groups, thereby providing a route to highly functionalized and complex carbocyclic molecules. libretexts.org

Precursor for Advanced Pharmaceutical Intermediates

The utility of this compound as a precursor for advanced pharmaceutical intermediates is most clearly demonstrated in the synthesis of heterocyclic compounds. Heterocycles are core structural motifs in a vast number of marketed drugs. The reactivity of the β-ketoester system in this compound makes it particularly well-suited for the construction of five-membered heterocycles like pyrazoles.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, this compound can react with various substituted hydrazines to yield highly functionalized pyrazoles. These pyrazole products can then serve as key intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and other therapeutics. The substituents on the resulting pyrazole ring can be tailored by the choice of the hydrazine and can be further modified, making this a versatile route to diverse pharmaceutical scaffolds.

Table 3: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Potential Therapeutic Area |

| This compound | Hydrazine Hydrate | 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylate | Various |

| This compound | Phenylhydrazine (B124118) | 1-Phenyl-3-(2-methoxyethyl)-1H-pyrazole-5-carboxylate | Anti-inflammatory, Analgesic |

| This compound | Substituted Hydrazines | Variously substituted pyrazoles | Diverse, including CNS agents, antivirals |

The methoxyethyl side chain, originating from the C-4 and C-5 positions of this compound, can also play a role in the pharmacological activity of the final drug molecule by influencing its solubility, metabolic stability, and binding interactions with its biological target.

Catalysis and Methodology Development with Ethyl 5 Methoxy 3 Oxopentanoate

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the selective transformation of functional groups within Ethyl 5-methoxy-3-oxopentanoate. Research in this area has particularly emphasized enantioselective reductions and isomerization reactions, leveraging the unique reactivity of metals like ruthenium, palladium, and platinum.

The asymmetric hydrogenation of β-keto esters is a cornerstone of modern organic synthesis, providing access to chiral β-hydroxy esters, which are key intermediates for numerous pharmaceuticals. The use of chiral ruthenium(II)-BINAP catalysts, pioneered by Noyori, has been extensively studied for this purpose. ijcmas.comresearchgate.net While direct studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally analogous compounds.

A notable example is the highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate to its corresponding ethyl 3-hydroxy-5,5-dimethoxypentanoate. exlibrisgroup.com This reaction, which is a key step in the synthesis of statin precursors, has been successfully achieved with high enantioselectivity (up to 98.7% ee) using a Ru[(R)-BINAP]Cl₂ precatalyst. exlibrisgroup.com The reaction is typically performed under hydrogen pressure in a polar solvent like methanol (B129727). exlibrisgroup.com The high level of stereocontrol is attributed to the formation of a chiral ruthenium complex that coordinates with the keto ester, facilitating the stereoselective transfer of hydrogen. The mechanism is believed to involve the formation of a ruthenium hydride species which then interacts with the substrate. ijcmas.com

Table 1: Asymmetric Hydrogenation of a β-Keto Ester with Ru[(R)-BINAP]Cl₂

| Substrate | Catalyst | Conditions | Enantiomeric Excess (ee) | Reference |

| Ethyl 5,5-dimethoxy-3-oxopentanoate | Ru[(R)-BINAP]Cl₂ | 50 bar H₂, 50 °C, MeOH | up to 98.7% | exlibrisgroup.com |

The success of this transformation on a closely related substrate strongly suggests that this compound would be an excellent candidate for similar asymmetric hydrogenation, yielding the corresponding chiral ethyl 3-hydroxy-5-methoxy-pentanoate.

Palladium catalysts, for instance, have been employed in the long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds. acs.org This process involves the migration of a double bond over several carbon atoms, driven by thermodynamics. acs.org While not a direct isomerization of the core structure of this compound, this demonstrates the capability of palladium hydrides to interact with and rearrange unsaturated systems containing ester functionalities.

Furthermore, palladium-catalyzed reactions of the allylic esters of β-keto esters have been shown to proceed via palladium enolates, leading to a variety of products. nih.gov These transformations showcase the versatility of palladium in manipulating the structure of β-keto ester derivatives.

Platinum catalysts, such as platinum(II) chloride, have been used in the hydrative dimerization of alkynylsilanes to form α,β-unsaturated ketones. nih.gov Although this reaction is not an isomerization, it highlights the ability of platinum to catalyze transformations involving carbon-carbon bond formation and functional group manipulation in the synthesis of keto-functionalized molecules. The potential for platinum to effect isomerization in related systems remains an area for further investigation.

Organocatalytic Approaches to Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. researchgate.net Chiral small organic molecules, such as proline and its derivatives, as well as chiral phosphoric acids, can catalyze a wide range of enantioselective transformations. nih.gov

For β-keto esters like this compound, organocatalysis presents opportunities for enantioselective C-C bond formation. For example, the asymmetric α-alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis with cinchona-derived catalysts. rsc.org This methodology could potentially be adapted for the α-functionalization of this compound.

Furthermore, chiral phosphoric acids have been shown to catalyze the regio-, diastereo-, and enantioselective addition of various nucleophiles to imines derived from keto esters. rsc.org This suggests the possibility of using this compound in similar reactions to generate complex, chiral molecules. While specific applications of organocatalysis to this compound are not extensively reported, the known reactivity of β-keto esters in organocatalytic reactions indicates a high potential for future methodology development.

Enzymatic and Biocatalytic Processes

Enzymatic and biocatalytic methods offer a green and highly selective approach to the synthesis of chiral molecules. The reduction of β-keto esters to their corresponding β-hydroxy esters is a well-established application of biocatalysis, often employing whole microbial cells or isolated enzymes such as ketoreductases (KREDs). nih.gov These biocatalysts can provide access to enantiomerically pure alcohols with high efficiency and under mild reaction conditions. researchgate.net

The asymmetric reduction of β-keto esters can be achieved using various microorganisms, including baker's yeast (Saccharomyces cerevisiae) and other fungi and bacteria. ijcmas.com For instance, entomogenous fungi have demonstrated the ability to stereoselectively reduce various α- and β-keto esters. ijcmas.com The stereochemical outcome of the reduction can often be controlled by selecting the appropriate microorganism or by modifying the reaction conditions.

Isolated enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases, offer even greater control and predictability. researchgate.net The development of self-sufficient heterogeneous biocatalysts, where the enzyme and its required cofactor (e.g., NAD(P)H) are co-immobilized, has further enhanced the industrial applicability of these systems by allowing for continuous flow processes and improved catalyst reusability. rsc.org

Table 2: Examples of Biocatalytic Reduction of β-Keto Esters

| Biocatalyst | Substrate Type | Product | Stereoselectivity | Reference |

| Klebsiella pneumoniae | Ethyl α-methylacetoacetate | Corresponding β-hydroxy ester | High | |

| Entomogenous fungi | Various α- and β-keto esters | Corresponding hydroxy esters | High | ijcmas.com |

| Ketoreductase (KRED) | General β-keto esters | Chiral β-hydroxy esters | High (enantiodivergent) | rsc.org |

| Geotrichum candidum | β-keto ester | (S)-β-hydroxy ester | High | nih.gov |

Given the wealth of data on the successful biocatalytic reduction of a wide array of β-keto esters, it is highly probable that this compound can be efficiently and selectively reduced to either the (R)- or (S)-3-hydroxy-5-methoxypentanoate using an appropriate enzymatic system. Additionally, enzymatic kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, represents another powerful biocatalytic strategy that could be applied to derivatives of this compound. nih.govresearchgate.net

Development of Novel Reaction Conditions and Green Chemistry Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For reactions involving β-keto esters like this compound, several green chemistry approaches have been explored.

One area of focus is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. Water, ionic liquids, and bio-based solvents are being investigated as reaction media for various catalytic processes.

Another key strategy is the development of solvent-free reaction conditions. For example, the trans-esterification of β-keto esters has been achieved with high efficiency using a recyclable silica-supported boric acid catalyst under solvent-free conditions. nih.gov This approach not only eliminates the need for a solvent but also allows for easy recovery and reuse of the catalyst, aligning with the principles of a circular economy.

Table 3: Green Chemistry Protocol for Trans-esterification of β-Keto Esters

| Reaction | Catalyst | Conditions | Advantages | Reference |

| Trans-esterification | Silica-supported boric acid | Solvent-free, recyclable catalyst | High yield, high purity, reduced waste, catalyst reusability | nih.gov |

The synthesis of β-keto esters themselves is also a target for greener methodologies. One-pot reactions that avoid the use of harsh reagents or multiple purification steps are highly desirable. A novel, one-pot synthesis of β-keto esters from carboxylic acids using chlorosulfonyl isocyanate has been developed, offering a metal-free and high-yielding alternative to traditional methods under mild conditions. semanticscholar.org Such protocols could be adapted for the sustainable production of this compound and its derivatives.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 5-methoxy-3-oxopentanoate, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the ester oxygen and a triplet for the terminal methyl protons (-CH3). The methoxy (B1213986) group (-OCH3) will appear as a sharp singlet. The two methylene groups in the pentanoate backbone, being in different chemical environments, will also exhibit unique signals. Due to the presence of the ketone, the methylene group at the C2 position is anticipated to be a singlet, while the methylene group at the C4 position, adjacent to the methoxy group, will likely appear as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbons of the ester and ketone functional groups are the most deshielded, appearing at the downfield end of the spectrum. The β-keto ester carbonyl typically resonates around 165 ppm. chromforum.org The carbons of the ethyl and methoxy groups will have characteristic chemical shifts, as will the methylene carbons of the pentanoate chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Due to the limited availability of experimental spectra for this compound, the following table presents predicted chemical shifts and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CH3 (ethyl) | ~1.2 (triplet) | ~14 | |

| CH2 (ethyl) | ~4.1 (quartet) | ~61 | |

| C2-H2 | ~3.5 (singlet) | ~49 | Methylene adjacent to two carbonyls |

| C3 (keto) | - | ~201 | Ketone carbonyl |

| C4-H2 | ~3.8 (triplet) | ~48 | Methylene adjacent to methoxy group |

| C5 (ester) | - | ~167 | Ester carbonyl. chromforum.org |

| OCH3 | ~3.3 (singlet) chromforum.org | ~59 | Methoxy group |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The monoisotopic mass of this compound (C8H14O4) is 174.0892 g/mol . uni.lu

Fragment Analysis: Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. For esters, characteristic fragmentation patterns include the loss of the alkoxy group (-OR) and cleavage adjacent to the carbonyl group. libretexts.org The fragmentation of this compound would be expected to show peaks corresponding to the loss of the ethoxy group ([M-45]+) and other significant fragments resulting from cleavage of the pentanoate chain.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu This table presents predicted collision cross-section values, which are important parameters in ion mobility-mass spectrometry.

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 175.09648 | 137.2 |

| [M+Na]+ | 197.07842 | 143.8 |

| [M-H]- | 173.08192 | 137.3 |

| [M+NH4]+ | 192.12302 | 157.5 |

| [M+K]+ | 213.05236 | 144.7 |

| [M+H-H2O]+ | 157.08646 | 132.2 |

Chromatographic Separations and Coupled Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is well-suited for the analysis of this compound to check for impurities from the synthesis process. chromforum.org

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for purity assessment. chromforum.org The analysis of β-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To overcome this, methods such as using mixed-mode columns or adjusting the mobile phase pH and temperature to speed up the interconversion between tautomers can be employed. chromforum.org For the analysis of related β-keto esters, chiral HPLC with a Daicel Chiralcel OD column has been used to separate enantiomers. google.com

Vibrational and Electronic Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups in the molecule. The IR spectrum of this compound is expected to show strong absorption bands for the C=O stretching vibrations of the ketone and ester groups in the region of 1700–1730 cm⁻¹. chromforum.org The C-O stretching of the ester and ether linkages would also be prominent. chromforum.orgdocbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1700 - 1725 | Stretching |

| C=O (Ester) | 1715 - 1730 | Stretching |

| C-O (Ester) | 1150 - 1250 | Stretching chromforum.org |

| C-O (Ether) | 1060 - 1150 | Stretching docbrown.info |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

X-ray Crystallography for Stereochemical Assignment in Crystalline Derivatives

While this compound is often an oil at room temperature, X-ray crystallography can be a definitive method for determining the three-dimensional structure and stereochemistry of its crystalline derivatives. chromforum.org By converting the compound into a solid derivative, for example, through reaction to form a substituted pyrimidine (B1678525) or other heterocyclic system, single crystals can be grown and analyzed. mdpi.com This technique provides precise bond lengths, bond angles, and conformational details, which are invaluable for a complete structural characterization.

Theoretical and Computational Chemistry of Ethyl 5 Methoxy 3 Oxopentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of Ethyl 5-methoxy-3-oxopentanoate. While specific studies on this exact molecule are not extensively documented, data from its close analog, Mthis compound, provides a strong basis for analysis.

DFT simulations, for instance at the B3LYP/6-311++G(d,p) level of theory for the methyl analog, help in determining key electronic parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For Mthis compound, this gap is calculated to be 6.12 eV, suggesting a relatively stable molecule.

The electrostatic potential map reveals the distribution of charge within the molecule. For β-keto esters like this compound, a negative charge is localized on the oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, the α-carbon, situated between the two carbonyl groups, is acidic and prone to deprotonation, forming a nucleophilic enolate. The methoxy (B1213986) group, with its electron-donating character, influences the electron density across the molecule.

Table 1: Calculated Electronic Properties of a Related Compound (Mthis compound)

| Parameter | Value |

| HOMO-LUMO Gap | 6.12 eV |

| Dipole Moment | 3.85 Debye |

| Electrostatic Potential | Negative charge localized at Oxygen atoms of carbonyl groups |

Data derived from DFT calculations on Mthis compound.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational isomers of this compound. The molecule's flexibility, owing to several single bonds, allows it to adopt various conformations. The most stable conformation is the one that minimizes steric hindrance and torsional strain.

The keto-enol tautomerism is a key aspect of the conformational analysis of β-keto esters. This compound can exist in equilibrium between its keto form and two enol forms. Computational studies can predict the relative stabilities of these tautomers, which is crucial for understanding its reactivity in different chemical environments.

Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in predicting the plausible reaction pathways and identifying the transition states for reactions involving this compound. As a synthetic intermediate, it is often used in cyclization reactions to form heterocyclic compounds, such as pyrazole (B372694) derivatives when reacted with hydrazines.

Theoretical models, such as DFT calculations, can be used to model the transition states for these cyclization or other reactions like hydrogenation. By calculating the activation energies for different potential pathways, chemists can predict the most likely reaction mechanism and the resulting product, including its stereochemistry. For instance, in a condensation reaction, computational models can help determine whether the reaction proceeds via an E1cB-like or a concerted mechanism by locating the respective transition states and comparing their energies.

Molecular dynamics simulations can further enhance these predictions by incorporating the effects of the solvent on the reaction pathways. The choice of solvent can significantly influence the stability of intermediates and transition states, thereby altering the reaction outcome.

Development of Structure-Reactivity Relationships

By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships are invaluable for designing new molecules with desired chemical properties.

For example, the introduction of electron-withdrawing groups at the α-position would be predicted to increase the acidity of the α-hydrogens, making enolate formation easier. Conversely, bulky substituents near the reactive centers would be expected to decrease reaction rates due to steric hindrance.

The methoxy group itself plays a role in directing regioselectivity in certain reactions and enhances the solubility of the compound in polar solvents. Understanding these relationships through computational analysis allows for the fine-tuning of the molecule's structure to optimize its performance in a specific synthetic application.

Future Perspectives and Emerging Research Avenues for Ethyl 5 Methoxy 3 Oxopentanoate

Exploration in Materials Science and Polymer Chemistry

The unique structural features of Ethyl 5-methoxy-3-oxopentanoate, namely the presence of both a ketone and an ester functional group, make it an intriguing candidate for the development of novel polymers and advanced materials. Research into the applications of β-keto esters suggests a promising future for this compound in creating materials with tailored properties.

One potential avenue lies in the synthesis of thermally stable polymers. The reactivity of the β-keto ester moiety can be harnessed to introduce specific functionalities into polymer backbones, potentially enhancing their thermal and mechanical stability. nih.gov For instance, the diketene (B1670635) functionality, which can be derived from β-keto esters, is a known precursor for generating polymers with high thermal resistance.

Furthermore, this compound could serve as a valuable chain-terminating agent or a precursor to monomers in polymerization processes. For example, β-keto esters have been successfully used to acylate polymers like poly(ethylene glycol) monomethyl ether (MeO-PEG5000), creating β-keto ester-terminated polymers. google.com These functionalized polymers can then be used as building blocks for more complex macromolecular architectures. The methoxy (B1213986) group in this compound could offer advantages in terms of solubility and compatibility with different polymer systems.

| Potential Application Area | Rationale |

| Thermally Stable Polymers | The reactive β-keto ester group can be used to create cross-linked networks or introduce stabilizing moieties into polymer chains. nih.gov |

| Functional Monomers | The compound can be chemically modified to produce novel monomers for polymerization, introducing both ketone and ether functionalities. |

| Polymer Surface Modification | The reactivity of the keto and ester groups could be utilized for grafting onto polymer surfaces to alter their properties, such as hydrophilicity or reactivity. |

| Biodegradable Polymers | The ester linkage offers a potential site for hydrolytic or enzymatic degradation, making it a candidate for creating more environmentally friendly materials. |

Applications in Chemical Biology and Mechanistic Probes

The field of chemical biology is increasingly focused on developing small molecules to probe and modulate biological processes. The versatile reactivity of this compound makes it a compelling scaffold for the design of such tools.

A significant area of exploration is the development of fluorescent probes. The β-keto ester moiety has been incorporated into fluorogenic probes for the selective detection of biologically relevant molecules like hydrazine (B178648). rsc.org The reaction of the β-keto ester with the target analyte can trigger a change in fluorescence, enabling its detection and quantification in complex biological systems, including within living cells. rsc.org The specific structure of this compound could be fine-tuned to create probes with high selectivity and sensitivity for a range of analytes.

Moreover, β-keto esters have shown potential as inhibitors of quorum sensing in bacteria. nih.govresearchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including virulence. By designing molecules that mimic the natural signaling molecules but antagonize the receptors, it is possible to disrupt this communication and reduce pathogenicity. The structure of this compound could serve as a starting point for the synthesis of novel quorum-sensing inhibitors. nih.gov Its ability to serve as a substrate for enzymes involved in metabolic pathways, such as those in acyl-CoA metabolism, also positions it as a potential tool for investigating enzyme kinetics and metabolic fluxes.

| Research Avenue | Potential Application |

| Fluorescent Probes | Design of turn-on fluorescent probes for the detection of specific ions, reactive oxygen species, or other small molecules in biological systems. rsc.org |

| Enzyme Inhibitors | Development of inhibitors for enzymes where the β-keto ester can act as a mimic of a natural substrate or bind to the active site. |

| Quorum Sensing Modulation | Synthesis of analogues to interfere with bacterial communication, potentially leading to new anti-virulence strategies. nih.govresearchgate.net |

| Mechanistic Studies | Use as a chemical tool to investigate the mechanisms of enzymatic reactions or cellular transport processes. |

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are driving a shift towards more sustainable and efficient chemical manufacturing. A key focus is the development of atom-economical synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Current methods for synthesizing β-keto esters often involve the use of strong bases and stoichiometric reagents, which can lead to significant waste streams. nih.gov Future research will undoubtedly focus on developing catalytic and more environmentally benign methods for the synthesis of this compound.

Promising approaches include:

Electrochemical Synthesis: The use of electrons as a "reagent" in electrochemical methods offers a green alternative to traditional oxidants for the synthesis of complex molecules derived from β-keto esters. rsc.org

Biocatalysis: Enzyme-catalyzed reactions, such as those employing lipases, can offer high chemo- and stereoselectivity under mild, solvent-free conditions. google.com The asymmetric reduction of β-keto esters using dehydrogenases is another powerful biocatalytic approach to produce enantiomerically pure products. rsc.orgnih.gov

Heterogeneous Catalysis: The use of solid catalysts, such as nitrogen-containing ordered mesoporous carbon, can facilitate transesterification reactions of β-keto esters with easier catalyst recovery and recycling. rsc.org

Boronic Acid Catalysis: Boronic acids are attractive catalysts due to their low toxicity and ability to promote transesterification under mild conditions. rsc.org

These sustainable methodologies not only reduce the environmental impact but can also lead to more cost-effective and scalable production processes.

| Green Synthesis Approach | Advantages |

| Electrochemical Methods | Avoids the use of stoichiometric chemical oxidants, can be performed in green solvents. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, potential for producing chiral compounds. google.comrsc.orgnih.gov |

| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, potential for continuous flow processes. rsc.org |

| Atom-Economical Reactions | Reactions like addition and cycloaddition that incorporate all atoms from the reactants into the product, minimizing waste. |

Advanced Industrial Applications in Fine Chemical Production

This compound is a valuable building block in the synthesis of more complex and high-value molecules. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile intermediate in the production of fine chemicals, including pharmaceuticals and agrochemicals. nih.govbohrium.com

The pyrazolone (B3327878) ring system, which is a core structure in many pharmaceuticals, is traditionally synthesized from β-keto esters. nih.gov The specific structure of this compound could be leveraged to create novel pyrazolone derivatives with unique biological activities. Its role as a precursor to heterocyclic compounds is a significant area for future industrial exploitation.

Furthermore, the ability to undergo various chemical transformations such as reduction, oxidation, and substitution makes it a key starting material for a diverse array of products. The development of efficient and selective catalytic processes for these transformations will be crucial for unlocking its full potential in industrial-scale synthesis. As the demand for complex and highly functionalized molecules grows in various sectors, the importance of versatile building blocks like this compound is set to increase.

| Industrial Sector | Potential Application |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) containing heterocyclic motifs like pyrazolones. nih.gov |

| Agrochemicals | Development of new herbicides and pesticides. nih.gov |

| Flavors and Fragrances | As a precursor to compounds with specific organoleptic properties. |

| Specialty Chemicals | Production of dyes, liquid crystals, and other high-performance chemical products. nih.gov |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR identify key signals (e.g., β-keto ester carbonyl at δ ~165 ppm, methoxy group at δ ~3.3 ppm) .

- IR Spectroscopy : Stretching frequencies for carbonyl (1730–1700 cm⁻¹) and ester (1250–1150 cm⁻¹) groups confirm functional groups.

- Chromatography : HPLC or GC-MS detects impurities, while flash chromatography purifies crude mixtures .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though the compound itself is often an oil .

In the synthesis of heterocyclic compounds, how can this compound be utilized to form pyrazole derivatives, and what are common side reactions?

Advanced Research Question

The compound reacts with hydrazines to form pyrazole rings via cyclocondensation. For example, hydrazine hydrate reacts with its ethoxymethylene derivative to yield methyl 3-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (89% yield) . Key considerations:

- Reaction Conditions : Room temperature, ethanol solvent, 12-hour stirring.

- Side Reactions : Over-condensation or formation of regioisomeric pyrazoles due to competing nucleophilic attack sites.

- Mitigation : By-product analysis via H NMR and LC-MS, with optimization of hydrazine stoichiometry .

What strategies are employed to achieve enantioselective transformations of this compound, particularly in pharmaceutical intermediate synthesis?

Advanced Research Question

Chiral catalysts like Ru[(R)-BINAP]Cl₂ enable enantioselective hydrogenation of the β-keto ester group. Critical parameters:

- Catalyst Loading : Substrate-to-catalyst ratios up to 20,000:1.

- Pressure/Temperature : 50 bar H₂ at 50°C in methanol .

- Solvent Effects : Polar solvents (e.g., MeOH) stabilize transition states, enhancing ee.

Applications include statin drug precursors, where the (R)-enantiomer is converted to ylides for side-chain synthesis .

How do substituents on the pentanoate backbone influence the reactivity and stability of this compound in various chemical environments?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., sulfonyl in Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate): Increase electrophilicity at the β-carbon, accelerating nucleophilic attacks.

- Steric Effects : Bulky groups (e.g., diphenyl in related esters) hinder cyclization but improve thermal stability.

- Methoxy Group : Enhances solubility in polar solvents and directs regioselectivity in annulation reactions . Stability under acidic conditions is critical to avoid ester hydrolysis .

What are the challenges in scaling up the synthesis of this compound for research applications, and how can they be mitigated?

Basic Research Question

- Purification : Flash chromatography is effective at small scales but costly for large batches. Alternatives include recrystallization from n-hexane .

- Catalyst Recovery : Homogeneous catalysts (e.g., Ru complexes) require efficient recycling methods.

- By-Product Management : Automated HPLC monitoring detects impurities early .

How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states for cyclization or hydrogenation to predict enantioselectivity and activation energies.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., methanol vs. THF).

- Docking Studies : Explore enzyme interactions in biocatalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.